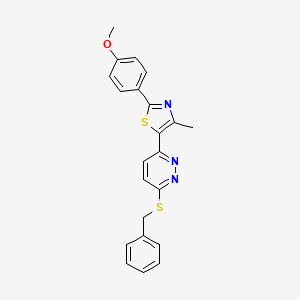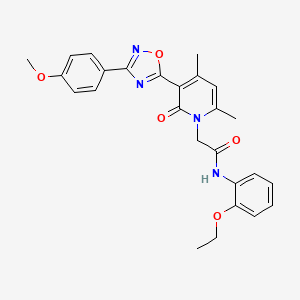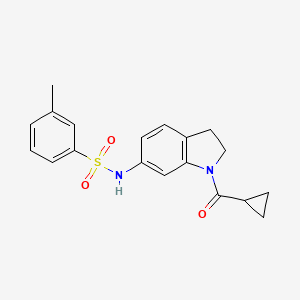
5-(6-(Benzylthio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole
Übersicht
Beschreibung
5-(6-(Benzylthio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPTM, and it is a thiazole-based compound that has a pyridazine ring system.
Wissenschaftliche Forschungsanwendungen
BPTM has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where BPTM has been explored are as follows:
1. Cancer Research: BPTM has shown promising results in inhibiting the growth of cancer cells. Studies have shown that BPTM induces apoptosis in cancer cells by activating the caspase-3 pathway.
2. Neurodegenerative Diseases: BPTM has been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
3. Anti-inflammatory Effects: BPTM has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of BPTM involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. BPTM has been found to inhibit the activity of AKT, which is a key enzyme involved in cell survival and proliferation. BPTM also inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle.
Biochemical and Physiological Effects:
BPTM has been found to have various biochemical and physiological effects. Some of the significant effects are as follows:
1. Apoptosis Induction: BPTM induces apoptosis in cancer cells by activating the caspase-3 pathway.
2. Anti-inflammatory Effects: BPTM inhibits the production of pro-inflammatory cytokines and has anti-inflammatory effects.
3. Neuroprotective Effects: BPTM has been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BPTM has several advantages and limitations when used in lab experiments. Some of the significant advantages are as follows:
1. Potent Inhibitor: BPTM is a potent inhibitor of various enzymes and pathways involved in cancer cell growth and proliferation.
2. Low Toxicity: BPTM has low toxicity and does not cause significant side effects.
3. Dose-Dependent Effects: BPTM exhibits dose-dependent effects, which makes it easier to study the compound's effects.
Some of the significant limitations of BPTM are as follows:
1. Limited Solubility: BPTM has limited solubility in water, which makes it challenging to use in some experiments.
2. Limited Stability: BPTM is not stable in some solvents, which makes it difficult to store and use in experiments.
Zukünftige Richtungen
There are several future directions for the research on BPTM. Some of the significant future directions are as follows:
1. Combination Therapy: The combination of BPTM with other chemotherapeutic agents can enhance its efficacy in cancer treatment.
2. Drug Delivery Systems: The development of drug delivery systems can improve the solubility and stability of BPTM, making it easier to use in experiments.
3. Clinical Trials: Clinical trials can be conducted to evaluate the safety and efficacy of BPTM in humans.
Conclusion:
In conclusion, BPTM is a thiazole-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of BPTM involves the reaction of 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylic acid with benzyl isothiocyanate and hydrazine hydrate. BPTM has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and anti-inflammatory effects. The mechanism of action of BPTM involves the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. BPTM has several advantages and limitations when used in lab experiments, and there are several future directions for research on BPTM.
Eigenschaften
IUPAC Name |
5-(6-benzylsulfanylpyridazin-3-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c1-15-21(28-22(23-15)17-8-10-18(26-2)11-9-17)19-12-13-20(25-24-19)27-14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQSHSKDPYQWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-(Benzylthio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide](/img/structure/B3204815.png)
![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3204816.png)
![N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide](/img/structure/B3204833.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3204840.png)
![N-(4-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B3204845.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3204859.png)
![N-(3,4-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3204868.png)
![2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3204875.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3204877.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-methyl-N-(m-tolyl)benzofuran-5-sulfonamide](/img/structure/B3204885.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3204910.png)

